molecular formula C6H4Cl3N B1321736 3,6-Dichloro-2-(chloromethyl)pyridine CAS No. 58803-95-5

3,6-Dichloro-2-(chloromethyl)pyridine

Cat. No.: B1321736
CAS No.: 58803-95-5
M. Wt: 196.5 g/mol
InChI Key: POFJYFSYZFACOF-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(chloromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H4Cl3N It is a derivative of pyridine, characterized by the presence of three chlorine atoms attached to the pyridine ring

Biochemical Analysis

Biochemical Properties

3,6-Dichloro-2-(chloromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, where it can act as an electrophile, reacting with nucleophiles such as amino acids and nucleotides . This compound can form covalent bonds with biomolecules, leading to modifications in their structure and function. For example, it can interact with enzymes involved in detoxification processes, potentially inhibiting their activity and affecting cellular metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and alterations in gene expression . Additionally, this compound can disrupt cellular metabolism by inhibiting key enzymes involved in metabolic pathways, resulting in changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids . This binding can lead to enzyme inhibition or activation, depending on the specific target and context. For instance, the compound can inhibit detoxification enzymes, leading to the accumulation of toxic intermediates and subsequent cellular damage . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade under certain environmental factors such as light and heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained oxidative stress and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can cause severe toxicity, including liver and kidney damage, due to its ability to induce oxidative stress and inhibit detoxification enzymes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and elimination . The compound can undergo biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that may have different biological activities . These metabolic pathways are crucial for the detoxification and clearance of this compound from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, binding to specific transporters can facilitate the uptake of this compound into cells, where it can exert its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution. For instance, localization to the mitochondria can lead to the disruption of mitochondrial function and induction of oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dichloro-2-(chloromethyl)pyridine can be synthesized through several methods. One common approach involves the chlorination of 2-methylpyridine (2-picoline) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions on the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-2-(chloromethyl)pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives. For example, treatment with strong oxidizing agents such as potassium permanganate can lead to the formation of pyridine N-oxide derivatives.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully dechlorinated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

    Oxidation: Potassium permanganate, sulfuric acid, aqueous conditions.

    Reduction: Lithium aluminum hydride, anhydrous ether as solvent.

Major Products Formed:

  • Substituted pyridine derivatives
  • Pyridine N-oxide derivatives
  • Dechlorinated pyridine derivatives

Scientific Research Applications

3,6-Dichloro-2-(chloromethyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drug candidates with antimicrobial and anticancer properties.

    Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties make it suitable for use in various industrial processes.

Comparison with Similar Compounds

  • 2,6-Dichloropyridine
  • 3,5-Dichloropyridine
  • 2-Chloromethylpyridine

Comparison: 3,6-Dichloro-2-(chloromethyl)pyridine is unique due to the specific positioning of chlorine atoms on the pyridine ring, which influences its reactivity and chemical behavior. Compared to 2,6-Dichloropyridine and 3,5-Dichloropyridine, the presence of an additional chloromethyl group in this compound provides distinct reactivity patterns, making it suitable for specialized applications in synthetic chemistry and industrial processes.

Properties

IUPAC Name

3,6-dichloro-2-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFJYFSYZFACOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20606149
Record name 3,6-Dichloro-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58803-95-5
Record name 3,6-Dichloro-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dichloro-2-(chloromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The haloalkylpyridine reactants employed as starting materials in the present invention are readily available or can be prepared according to known procedures or procedures analogous thereto. For example, the 3,6-dichloro-2-chloromethyl pyridine is prepared by converting the methyl ester of 3,6-dichloropyridine carboxylic acid to the corresponding alcohol by reaction with NaBH4 and methanol in the presence of water. The 3,6-dichloro-2-hydroxymethylpyridine product is then reacted with thionyl chloride in the presence of a catalytic amount of pyridine hydrochloride at temperatures of about 65° C. for a period of from about 15 to about 20 minutes. The thionylchloride is then removed by evaporation and the residue cooled, mixed with ice and then extracted with hexane. The desired 3,6-dichloro-2-chloromethyl pyridine reactant is obtained as a light yellow oil. Other haloalkyl pyridine starting materials can be prepared in an analogous manner.
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